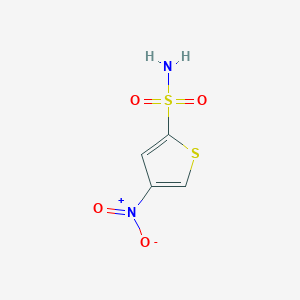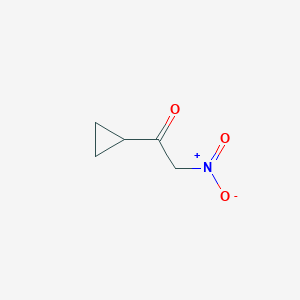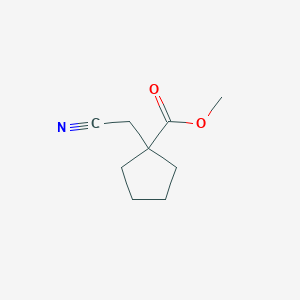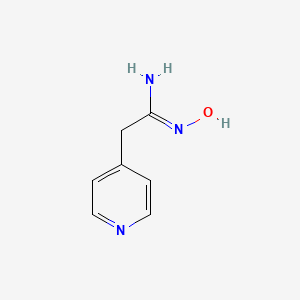
N'-hydroxy-2-pyridin-4-ylethanimidamide
Overview
Description
Molecular Structure Analysis
While specific molecular structure analysis for N’-hydroxy-2-pyridin-4-ylethanimidamide is not available in the retrieved results, similar compounds have been studied. For example, classical molecular simulation methods were used for a description of an arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . The specific chemical reactions involving N’-hydroxy-2-pyridin-4-ylethanimidamide are not available in the retrieved results.Physical And Chemical Properties Analysis
N’-hydroxy-2-pyridin-4-ylethanimidamide has a molecular formula of C9H10N4O2 and a molecular weight of 151.17 g/mol. Further physical and chemical properties are not available in the retrieved results.Scientific Research Applications
Iron Chelation
“N’-hydroxy-2-pyridin-4-ylethanimidamide” is a type of hydroxypyridinone, which have been extensively studied as candidates for orally active iron chelators . These compounds have the ability to bind to iron (Fe 3+), effectively removing it from the body. This makes them potentially useful in the treatment of conditions characterized by iron overload .
Treatment of Iron Overload Diseases
The European Union has approved certain hydroxypyridinones as clinical chelating agents for iron overload diseases . Given the structural similarities, “N’-hydroxy-2-pyridin-4-ylethanimidamide” could potentially be used in a similar capacity.
Non-linear Optics
Hydroxypyridinones have been studied for their potential use in non-linear optics . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
Layered Inorganic Compounds
“N’-hydroxy-2-pyridin-4-ylethanimidamide” and its derivatives have been studied for their ability to be intercalated into layered structures of zirconium 4-sulfophenylphosphonate . This could potentially be used in the development of new materials with unique properties.
Metal Ion Chelation
In addition to iron, hydroxypyridinones have also been studied for their ability to chelate other metal ions such as Al 3+, Cu 2+, and Zn 2+ . This could potentially be used in the treatment of conditions characterized by an overload of these metals.
Potential Selective Iron Chelator
The chelating ability of “N’-hydroxy-2-pyridin-4-ylethanimidamide” toward Al 3+, Cu 2+, and Zn 2+ is not higher than that of the corresponding deferiprone, which contributes to render it a more selective iron chelator .
Future Directions
While specific future directions for N’-hydroxy-2-pyridin-4-ylethanimidamide are not available in the retrieved results, similar compounds have been studied for their potential applications. For instance, 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .
Mechanism of Action
Target of Action
The primary target of N’-hydroxy-2-pyridin-4-ylethanimidamide is Histone deacetylase 8 . Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
N’-hydroxy-2-pyridin-4-ylethanimidamide interacts with its target, Histone deacetylase 8, by inhibiting its activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and promoting gene expression.
Biochemical Pathways
It is known that the compound affects thehistone acetylation-deacetylation balance , which plays a crucial role in the regulation of gene expression . This can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
N'-hydroxy-2-pyridin-4-ylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)5-6-1-3-9-4-2-6/h1-4,11H,5H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLBLKXTGWSMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B3246074.png)

![Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246088.png)
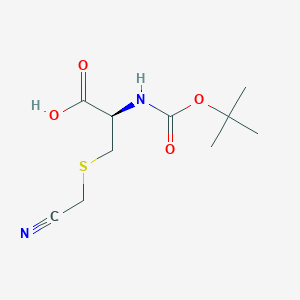

![Silane, [2-(2-chloroethoxy)ethyl]trimethyl-](/img/structure/B3246107.png)
